2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
Description
Properties
CAS No. |
72628-63-8 |
|---|---|
Molecular Formula |
C13H14Cl2N2O4 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-13(2,3)11(18)10(15)12(19)16-9-6-7(17(20)21)4-5-8(9)14/h4-6,10H,1-3H3,(H,16,19) |
InChI Key |
FKMFWSKVTINOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Reaction Strategy
The target compound is synthesized via amide bond formation between 2-chloro-5-nitroaniline and 2-chloro-4,4-dimethyl-3-oxopentanoyl chloride. This approach is supported by analogous amide syntheses in the literature.
Synthesis of 2-Chloro-4,4-Dimethyl-3-Oxopentanoyl Chloride
Coupling with 2-Chloro-5-Nitroaniline
-
Reagents :
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Mechanism : Nucleophilic acyl substitution (Figure 1).
Conditions :
Optimized Protocols
Method A: Direct Coupling Using HATU
Adapted from peptide synthesis methodologies:
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Activation :
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Mix 4,4-dimethyl-3-oxopentanoic acid (1.0 eq) with HATU (1.2 eq) and DIEA (3.0 eq) in DMF.
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Stir at 25°C for 30 minutes.
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Coupling :
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Add 2-chloro-5-nitroaniline (1.1 eq).
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Stir at 25°C for 12 hours.
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Workup :
Method B: Acid Chloride Route
Based on industrial-scale amide synthesis:
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Chlorination :
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Reflux 4,4-dimethyl-3-oxopentanoic acid (1.0 eq) with SOCl₂ (2.5 eq) in toluene.
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Remove excess SOCl₂ under vacuum.
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Amidation :
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Add 2-chloro-5-nitroaniline (1.1 eq) and Et₃N (3.0 eq) in THF.
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Stir at 0°C → 25°C for 6 hours.
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Isolation :
Critical Parameters and Troubleshooting
Purity Challenges
Catalytic and Solvent Effects
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Catalysts :
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Solvents :
Analytical Validation
Spectral Data
Chromatographic Purity
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HPLC :
Comparative Performance of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| HATU coupling | 72 | 98.5 | Mild conditions, high selectivity |
| Acid chloride | 68 | 97.8 | Scalability, cost-effective |
Industrial-Scale Considerations
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Cost Drivers :
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Safety :
Emerging Alternatives
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acidic Hydrolysis | HCl, H₂O | Reflux | Corresponding carboxylic acid |
| Basic Hydrolysis | NaOH, H₂O | Aqueous | Sodium salt of carboxylic acid |
The nitro group on the phenyl ring may stabilize the amide bond, potentially influencing reaction rates.
Nucleophilic Substitution
The chlorine atoms on both the phenyl ring and pentanamide chain are susceptible to nucleophilic displacement:
| Reaction Site | Reagents | Conditions | Products |
|---|---|---|---|
| Phenyl Chlorine | NH₃, OH⁻ | Elevated temperature | Substituted aromatic derivatives |
| Aliphatic Chlorine | OH⁻, NH₃ | Polar aprotic solvent | Substituted pentanamide derivatives |
The electron-withdrawing nitro group may deactivate the aromatic ring, directing substitution to specific positions.
Reduction Reactions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Nitro Group Reduction | H₂/Pd catalyst | Catalytic hydrogenation | Aromatic amine derivative |
| Ketone Group Reduction | NaBH₄ | Mild conditions | Secondary alcohol derivative |
The nitro-to-amine reduction introduces reactive amine groups, enabling further functionalization (e.g., acetylation).
Other Potential Reactions
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Elimination : Possible under strong acidic conditions, though not explicitly documented.
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Keto-Enol Tautomerism : The oxopentanamide moiety may undergo tautomerism, influencing reactivity.
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Electrophilic Aromatic Substitution : Activated positions on the phenyl ring may react with electrophiles.
Structural Influences on Reactivity
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Dimethyl Substituents : Provide steric hindrance, potentially slowing substitution at the aliphatic chlorine.
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Nitro Group : Acts as a strong electron-withdrawing group, stabilizing adjacent functional groups.
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Amide Group : Highly reactive due to resonance stabilization of the leaving group (NH₂⁻).
Key Observations
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Molecular Weight Variability : Sources report conflicting molecular weights (298.72 g/mol vs. 333.17 g/mol ), suggesting potential structural variations or errors.
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Functional Group Synergy : The interplay between chloro, nitro, and amide groups creates a reactive profile suitable for diverse synthetic applications.
This compound’s reactivity highlights its utility in medicinal chemistry and organic synthesis, particularly in designing bioactive molecules or intermediates. Further experimental studies are recommended to validate reaction pathways and optimize conditions.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.
- Cytotoxicity : Investigations into the cytotoxic effects of the compound have shown promising results against cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation; however, it is hypothesized that its action may involve:
- Interference with microbial cell wall synthesis.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Modulation of enzyme activity related to neurotransmitter breakdown.
Therapeutic Applications
The therapeutic applications of 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can be categorized into several areas:
- Antimicrobial Agents : Given its demonstrated antimicrobial properties, this compound could serve as a basis for developing new antibiotics or antimicrobial therapies.
- Oncology : Its selective cytotoxicity towards cancer cells positions it as a candidate for further research into anticancer drug development.
- Neurodegenerative Diseases : As a potential acetylcholinesterase inhibitor, this compound may offer therapeutic benefits for conditions like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
3-Chloro-N-Phenyl-Phthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Molar Mass : 257.68 g/mol
- Key Features :
- A phthalimide ring system substituted with chlorine and a phenyl group.
- Rigid aromatic structure compared to the aliphatic chain in the target compound.
- Applications: Used as a monomer in polyimide synthesis due to its high purity and stability .
- Structural Differences :
- The absence of a nitro group and aliphatic chain in 3-chloro-N-phenyl-phthalimide reduces its molecular weight and alters solubility.
- The phthalimide ring system enhances thermal stability, making it suitable for polymer applications, unlike the target compound’s likely role in smaller-molecule interactions .
2-(4-{[4-(Benzyloxy)Phenyl]Sulfonyl}Phenoxy)-N-(2-Chloro-5-Nitrophenyl)-4,4-Dimethyl-3-Oxopentanamide
- Molecular Formula : C₃₂H₂₉ClN₂O₈S
- Molar Mass : 637.10 g/mol
- Key Features: A structurally complex derivative with sulfonyl, benzyloxy, and phenoxy substituents. Shares the N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide core but includes additional functional groups.
- The extended aromatic system may confer distinct electronic properties, influencing reactivity in synthetic or biological contexts .
N-(2-Chloro-5-Nitrophenyl)-4,4-Dimethyl-3-Oxovaleramide
- Synonyms: Overlaps with the target compound, indicating minor nomenclature variations (e.g., "valeramide" vs. "pentanamide") .
- Key Similarities :
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| 2-Chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide | C₁₃H₁₅ClN₂O₄ | 298.72 | Chloro, nitro, amide, ketone | Aliphatic chain with dimethyl and ketone groups; dichlorinated nitrophenylamide |
| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 257.68 | Chloro, phthalimide, aromatic rings | Rigid phthalimide ring system; no nitro group |
| 2-(4-{[4-(Benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide | C₃₂H₂₉ClN₂O₈S | 637.10 | Sulfonyl, benzyloxy, amide, ketone, chloro, nitro | Extended aromatic system with sulfonyl and benzyloxy substituents |
Research Findings and Implications
- Reactivity : The nitro group in the target compound likely increases electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions—a property absent in 3-chloro-N-phenyl-phthalimide .
- Solubility and Bioavailability : The simpler aliphatic structure of the target compound may improve lipid solubility compared to the sulfonyl-containing derivative, suggesting better cell membrane penetration .
Biological Activity
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, with the CAS number 72628-63-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H14Cl2N2O4
- Molecular Weight : 333.17 g/mol
- LogP : 4.582 (indicating lipophilicity) .
The compound features a chloro-nitrophenyl moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that derivatives of similar structures often inhibit enzymes or modulate receptor activity. For instance, compounds with nitrophenyl groups have been shown to interact with topoisomerases and other critical proteins involved in cell proliferation and apoptosis .
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide exhibit significant antimicrobial properties against various pathogens. The presence of chlorine and nitro groups enhances their reactivity and interaction with microbial cell membranes.
- Anticancer Potential : The compound's structural features may allow it to act as a topoisomerase inhibitor, which is crucial for cancer therapy. Topoisomerase inhibitors are known for their ability to prevent DNA replication in cancer cells, leading to cell death .
- Enzyme Inhibition : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, making it a potential candidate for cancer treatment .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on various derivatives of the compound, it was found that those with enhanced lipophilicity (higher LogP values) demonstrated increased cytotoxicity against cancer cell lines. The mechanism was attributed to the compound's ability to intercalate into DNA strands, thereby disrupting replication processes .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves condensation of 2-chloro-5-nitroaniline with a substituted oxopentanoyl chloride. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and catalyst choice (e.g., triethylamine or pyridine). Optimize yields by:
- Monitoring reaction progress via HPLC or TLC.
- Adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine).
- Employing microwave-assisted synthesis for reduced reaction time .
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s functional groups and structural conformation?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the amide bond (δ ~8.0 ppm for NH), nitro group (meta-substitution patterns), and dimethyl groups (singlet at δ ~1.3 ppm).
- IR : Detect carbonyl stretching (C=O at ~1700 cm) and nitro symmetric/asymmetric vibrations (~1520 and ~1350 cm).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (CHClNO, expected m/z ~347.02).
- X-ray Crystallography : Resolve crystal packing and steric effects of the 4,4-dimethyl group .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Assume hazards akin to aromatic nitro compounds: use fume hoods, nitrile gloves, and flame-resistant lab coats.
- Store at 2–8°C in amber glass to prevent photodegradation.
- Conduct thermal stability tests (DSC/TGA) to identify decomposition risks .
Advanced Research Questions
Q. How do electronic effects of the nitro and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map electron density on the aromatic ring. The nitro group’s meta-directing effect and chloro’s ortho/para-directing nature create competing regioselectivity.
- Validate experimentally via reactions with nucleophiles (e.g., hydroxide or amines) under varying conditions. Monitor intermediates via -NMR kinetics .
Q. What experimental designs are suitable for evaluating this compound’s potential as a pharmacophore in medicinal chemistry?
- Methodological Answer :
- In Silico Screening : Use AutoDock Vina to assess binding affinity to target receptors (e.g., kinase enzymes). Compare with structurally similar compounds (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide ).
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) in cancer cell lines. Pair with SAR studies by modifying the oxopentanamide backbone .
Q. How can researchers resolve contradictions in stability data under different environmental conditions?
- Methodological Answer :
- Design a factorial experiment to isolate degradation factors:
- Variables : pH (2–12), UV exposure, humidity (20–80% RH).
- Analytical Tools : LC-MS/MS to identify degradation products (e.g., nitro reduction to amine).
- Apply Arrhenius kinetics to predict shelf-life under accelerated storage conditions (40°C/75% RH) .
Q. What theoretical frameworks guide the study of this compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Use the OECD 307 Guideline for soil biodegradation studies. Measure half-life (t) via GC-MS quantification in aqueous and soil matrices.
- Apply Quantitative Structure-Activity Relationship (QSAR) models to predict bioaccumulation potential and toxicity to aquatic organisms (e.g., Daphnia magna) .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity across studies be addressed?
- Methodological Answer :
- Conduct meta-analysis of existing data, highlighting variables like assay type (e.g., cell-free vs. cell-based) or impurity profiles.
- Replicate studies under standardized conditions (e.g., fixed concentration range, identical cell lines). Use ANOVA to statistically validate reproducibility .
Theoretical Integration
Q. Which conceptual frameworks explain the compound’s role in multi-step organic syntheses?
- Methodological Answer :
- Apply Retrosynthetic Analysis (Corey, 1967) to deconstruct the molecule into feasible precursors (e.g., 2-chloro-5-nitroaniline and 4,4-dimethyl-3-oxopentanoyl chloride).
- Use Frontier Molecular Orbital Theory to predict reactivity in cycloaddition or cross-coupling reactions .
Experimental Design Tables
| Parameter | Optimization Range | Analytical Tool |
|---|---|---|
| Reaction Temperature | 0°C to 25°C | HPLC (Yield Monitoring) |
| Solvent Polarity | Dichloromethane (ε=8.9) to DMF (ε=37) | -NMR |
| Catalyst Concentration | 1–5 mol% Triethylamine | TLC (R Comparison) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
